molecular formula C15H12N2O B11957700 3-(Benzylimino)-2-indolinone

3-(Benzylimino)-2-indolinone

Cat. No.: B11957700
M. Wt: 236.27 g/mol
InChI Key: CDVQBWZXYMBSGU-UHFFFAOYSA-N
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Description

3-(Benzylimino)-2-indolinone is an organic compound that belongs to the class of indolinones Indolinones are heterocyclic compounds containing an indole ring fused to a ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylimino)-2-indolinone typically involves the condensation of benzylamine with isatin. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Benzylamine reacts with isatin in the presence of acetic acid to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylimino)-2-indolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and can be carried out under mild to moderate conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted indolinone derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-(Benzylimino)-2-indolinone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Indolinone: The parent compound, which lacks the benzyl group.

    Isatin: A precursor in the synthesis of 3-(Benzylimino)-2-indolinone.

    Benzylamine: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the indolinone core and the benzyl group, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

3-benzylimino-1H-indol-2-one

InChI

InChI=1S/C15H12N2O/c18-15-14(12-8-4-5-9-13(12)17-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,18)

InChI Key

CDVQBWZXYMBSGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C2C3=CC=CC=C3NC2=O

Origin of Product

United States

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